(3-Fluorophenyl)(furan-2-yl)methanol
Overview
Description
(3-Fluorophenyl)(furan-2-yl)methanol is a useful research compound. Its molecular formula is C11H9FO2 and its molecular weight is 192.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Dihydrobenzothiazine and Oxazine Derivatives : Furan-2-yl(phenyl)methanol derivatives were used in the aza-Piancatelli rearrangement to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This process features high selectivity, good yields, low catalyst loading, and rapid reaction times (Reddy et al., 2012).
Catalysis in Organic Synthesis : Phosphomolybdic Acid was used as a solid acid catalyst for the aza-Piancatelli rearrangement of furan-2-yl(phenyl)methanol with aryl amines, producing trans-4,5-disubstituted cyclopentenone derivatives. This method also demonstrated high selectivity and efficiency (Reddy et al., 2012).
Structural Analysis : The structure of 5-(4-Fluorophenyl)-2-furylmethyl N-(2,6-difluorobenzoyl)carbamate, synthesized from 5-(4-fluorophenyl)-2-furanmethanol, was studied. This research highlighted the molecular structure and intermolecular interactions in the crystal (Li et al., 2008).
Inhibition of P450 Aromatase : Benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols were synthesized and evaluated for their inhibitory activity against aromatase (P450AROM, CYP19). This study explored the significance of the benzene ring in benzofuran for enzyme binding (Saberi et al., 2005).
Fluorination Studies : The fluorination of (2-furyl)methanol with sulfur tetrafluoride was examined, producing (2-fluoromethyl) furan and 2-fluoro-1-phenylethane. This research provides insights into chemical reactions involving furan derivatives (Janzen & Marat, 1988).
Chromosomal Analysis : Fluram, a derivative of furan, was used to differentiate chromosome regions in mouse and human genomes. It revealed a heterogeneous distribution of chromosome proteins, which is species-dependent (Cuéllar et al., 1991).
Properties
IUPAC Name |
(3-fluorophenyl)-(furan-2-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO2/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7,11,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCXUHDGIOMCHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=CC=CO2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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